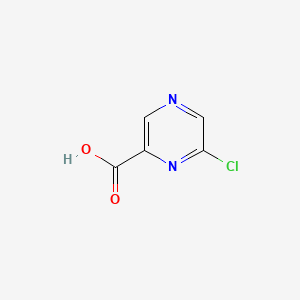

6-Chloropyrazine-2-carboxylic acid

描述

The Significance of Pyrazine (B50134) Derivatives in Pharmaceutical and Agrochemical Sciences

Pyrazine and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous areas of chemical science. mdpi.com The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif found in many natural and synthetic compounds. nih.govmdpi.com This structural feature imparts specific chemical and physicochemical properties that are advantageous for biological applications. researchgate.net

In the pharmaceutical realm, pyrazine derivatives are widely recognized for their diverse pharmacological activities. nih.govtandfonline.com Research has demonstrated that compounds incorporating the pyrazine nucleus exhibit properties including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govontosight.aiontosight.ai The ability of the nitrogen atoms in the pyrazine ring to form hydrogen bonds and participate in other molecular interactions enhances the binding affinity of these compounds to biological targets. nih.gov This has made the pyrazine scaffold a popular subject in medicinal chemistry for the development of new therapeutic agents. nih.govontosight.ai

The importance of pyrazine derivatives also extends to the agrochemical industry. ijrpc.com Certain pyrazine-based compounds have been developed and utilized as herbicides, fungicides, and insecticides. researchgate.netijrpc.com For instance, some substituted N-phenylpyrazine-2-carboxamides have been evaluated for their herbicidal properties, specifically as inhibitors of photosynthesis. mdpi.com The structural similarities of some pyrazine compounds to naturally occurring molecules like nucleic acid bases allow them to function as bioisosteres, interfering with essential biological processes in pests and weeds. researchgate.netscispace.com Furthermore, a simple derivative, 3-amino-6-chloro-pyrazine-2-carboxylic acid, has demonstrated anti-auxin behavior, indicating potential applications as a plant growth regulator. mdpi.comscispace.com

Historical Context of Pyrazinecarboxylic Acid Research

The investigation of pyrazinecarboxylic acids is historically intertwined with the development of treatments for tuberculosis. A key compound in this history is Pyrazinamide (B1679903), a derivative of pyrazinecarboxamide, which has been a first-line drug for treating tuberculosis for several decades. researchgate.netnih.gov Pyrazinamide is a prodrug, meaning it is converted into its active form, pyrazinoic acid (also known as pyrazine-2-carboxylic acid), within the Mycobacterium tuberculosis cell. researchgate.netnih.govwikipedia.org

This conversion is facilitated by a mycobacterial enzyme, and the resulting pyrazinoic acid is the agent responsible for the drug's bactericidal effect against semi-dormant mycobacteria. researchgate.netnih.gov The discovery of this mechanism spurred further research into pyrazinoic acid and its derivatives as potential antitubercular agents, particularly for strains of tuberculosis resistant to Pyrazinamide. researchgate.netwikipedia.org Much of the research has focused on synthesizing and evaluating various esters and other derivatives of pyrazinoic acid to enhance properties like lipophilicity, which can improve the compound's ability to cross bacterial membranes. nih.govwikipedia.org This foundational research into the biological activity of pyrazinoic acid has laid the groundwork for the exploration of other substituted pyrazinecarboxylic acids, including 6-Chloropyrazine-2-carboxylic acid, for various therapeutic applications.

Overview of this compound as a Synthetic Intermediate

This compound serves as a crucial synthetic intermediate, a starting material for the creation of a variety of more complex molecules with desired biological activities. researchgate.netmdpi.com Its structure, featuring a carboxylic acid group and a reactive chlorine atom on the pyrazine ring, allows for straightforward chemical modifications. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the chlorine atom can be substituted through various nucleophilic substitution reactions.

A significant body of research demonstrates the use of this compound in the synthesis of novel compounds for evaluation in pharmaceutical and agrochemical contexts. For example, it has been used to synthesize a series of substituted amides to test for antimycobacterial, antifungal, and photosynthesis-inhibiting activities. researchgate.netmdpi.com In these syntheses, the this compound is typically first converted to its more reactive acyl chloride derivative, which is then reacted with various amines to form the corresponding amides. mdpi.commdpi.com

Recent studies have also focused on developing new synthetic methodologies using this intermediate. For instance, research has reported the synthesis of 6-chloropyrazine-2-carboxamides from this compound using alternative reagents to thionyl chloride, which is listed under the Chemical Weapons Convention. researchgate.net These synthetic efforts highlight the compound's versatility and ongoing importance in developing new chemical entities. The derivatives synthesized from this compound are often subjected to further biological screening and computational studies, such as molecular docking, to predict their potential efficacy as therapeutic or agrochemical agents. researchgate.net

Research Findings on Derivatives of this compound

The following table summarizes the biological activities of various amide derivatives synthesized from this compound and its analogs, as reported in a 2002 study.

Table 1: Biological Activity of Selected Pyrazine-2-carboxamide Derivatives

| Compound Name | Modification | Target Organism/System | Activity/Result | Reference |

|---|---|---|---|---|

| (3,5-bis-trifluoromethylphenyl)amide of this compound | Amide formation | Spinach chloroplasts | Most active inhibitor of oxygen evolution rate (IC50 = 0.026 mmol·dm⁻³) | researchgate.net |

| 3-methylphenyl amide of this compound | Amide formation | Various fungal strains | Poor in vitro antifungal effect (MIC = 31.25-500 μmol·dm⁻³) | researchgate.net |

| (3,5-bis-trifluoromethylphenyl) amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Amide formation | Mycobacterium tuberculosis | Highest antituberculotic activity (72% inhibition) | researchgate.net |

Chemical Compound Information

The table below lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₅H₃ClN₂O₂ | 23688-89-3 |

| Pyrazine | C₄H₄N₂ | 290-37-9 |

| 3-amino-6-chloro-pyrazine-2-carboxylic acid | C₅H₄ClN₃O₂ | 887352-07-4 |

| Pyrazinamide | C₅H₅N₃O | 98-96-4 |

| Pyrazinoic acid (Pyrazine-2-carboxylic acid) | C₅H₄N₂O₂ | 98-97-5 |

| Thionyl chloride | SOCl₂ | 7719-09-7 |

| (3,5-bis-trifluoromethylphenyl)amide of this compound | C₁₄H₆ClF₆N₃O | Not readily available |

| 3-methylphenyl amide of this compound | C₁₂H₁₀ClN₃O | Not readily available |

| (3,5-bis-trifluoromethylphenyl) amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | C₁₈H₁₄ClF₆N₃O | Not readily available |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYMBKTQCLOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561048 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23688-89-3 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 6 Chloropyrazine 2 Carboxylic Acid

Established Synthetic Pathways

The synthesis of 6-Chloropyrazine-2-carboxylic acid is a critical process, as this compound serves as a significant precursor in the development of various chemical entities, including those with potential therapeutic applications. The methodologies detailed below are central to its preparation.

Synthesis from Pyrazine-2-carboxylic Acid Derivatives

A primary and widely utilized approach for the synthesis of derivatives of this compound begins with the activation of the carboxylic acid group of a corresponding pyrazine-2-carboxylic acid. This activation is most commonly achieved through the formation of an acyl chloride, which is a highly reactive intermediate amenable to further modification.

The conversion of pyrazine-2-carboxylic acids into their corresponding acyl chlorides using thionyl chloride (SOCl₂) is a foundational and frequently employed method. organic-chemistry.orgbyjus.com This reaction is typically performed by refluxing the carboxylic acid with an excess of thionyl chloride, often in an inert solvent such as toluene (B28343) or benzene. organic-chemistry.orgbyjus.com The excess thionyl chloride and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can be readily removed by distillation or evaporation under reduced pressure, yielding the crude acyl chloride. organic-chemistry.orgCurrent time information in Bangalore, IN. This reactive intermediate is generally not isolated and is used directly in subsequent reactions, such as condensation with various amines or anilines to produce a diverse range of pyrazine-2-carboxamides. organic-chemistry.orgclockss.orgresearchgate.net For instance, the condensation of 6-chloropyrazine-2-carbonyl chloride with substituted anilines in a solvent like dry acetone (B3395972) and in the presence of a base like pyridine (B92270) affords the corresponding N-substituted-6-chloropyrazine-2-carboxamides. organic-chemistry.org

Table 1: Synthesis of Pyrazine-2-carboxamides via Thionyl Chloride Method

| Starting Acid | Amine/Aniline | Product | Reference |

|---|---|---|---|

| This compound | Substituted anilines | N-Aryl-6-chloropyrazine-2-carboxamides | researchgate.net, organic-chemistry.org |

| 5-tert-Butylpyrazine-2-carboxylic acid | Substituted anilines | N-Aryl-5-tert-butylpyrazine-2-carboxamides | researchgate.net, organic-chemistry.org |

This interactive table summarizes the reactants used in the synthesis of various pyrazine-2-carboxamides through the thionyl chloride pathway.

As an alternative to thionyl chloride, which is regulated under the Chemical Weapons Convention, other reagents have been explored for the activation of the carboxylic acid group. clockss.org One notable example is 2,4,6-trichlorobenzoyl chloride (TCBC), also known as Yamaguchi's reagent. clockss.org This method is particularly useful for synthesizing amides and esters under milder conditions. The reaction of a pyrazine-2-carboxylic acid, such as this compound, with TCBC in the presence of a tertiary amine like triethylamine (B128534) (TEA) in a solvent like tetrahydrofuran (B95107) (THF) generates a mixed anhydride (B1165640) intermediate. clockss.org This activated intermediate can then react with an amine, facilitated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to form the desired amide. clockss.org This approach, often referred to as the Yamaguchi amidation, has been successfully employed to synthesize various 6-chloropyrazine-2-carboxamides in good yields (71-75%). clockss.org

Synthesis from Substituted Pyrazinoic Acids

The synthesis can also commence from pyrazinoic acids that already bear the desired substituents on the pyrazine (B50134) ring. For example, commercially available this compound, 5-tert-butylpyrazine-2-carboxylic acid, or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid can be used as starting materials. organic-chemistry.orgresearchgate.netgoogle.com The general strategy involves the conversion of these substituted pyrazinoic acids into their highly reactive acid chlorides, typically using thionyl chloride. organic-chemistry.orgresearchgate.net These acid chlorides are then condensed with a variety of ring-substituted anilines to produce a series of substituted amides. researchgate.netgoogle.com This modular approach allows for the systematic synthesis of a library of compounds for structure-activity relationship (SAR) studies. For example, the condensation of 6-chloropyrazine-2-carbonyl chloride with (3,5-bis-trifluoromethylphenyl)amine yields the corresponding amide, which has been investigated for its biological activities. google.com

Synthesis from Pyrazine Esters and Amines

Another synthetic route involves the use of pyrazine esters as precursors. This compound can be prepared from its corresponding methyl ester, methyl 6-chloropyrazine-2-carboxylate. accessscience.com This process is typically achieved through hydrolysis of the ester function. A green and efficient method for this transformation utilizes lithium hydroxide (B78521) (LiOH) in water. This procedure avoids the use of organic solvents during the reaction and separation, offering environmental benefits and high yields. The starting ester, methyl 6-chloropyrazine-2-carboxylate, can itself be synthesized through a multi-step sequence beginning with methyl pyrazine-2-carboxylate. accessscience.com This sequence involves oxidation to form methyl 4-oxy-2-pyrazinecarboxylate, followed by chlorination to yield methyl 6-chloro-2-pyrazinecarboxylate. accessscience.com

Table 2: Hydrolysis of Methyl 6-chloropyrazine-2-carboxylate

| Starting Material | Reagent | Product | Key Feature | Reference |

|---|

This interactive table outlines the hydrolysis reaction to form the target acid from its methyl ester.

Preparation of 3-Amino-6-chloropyrazine-2-carboxylic Acid and its Transformations

The synthesis of this compound can also be envisioned through the transformation of a functionalized precursor such as 3-amino-6-chloropyrazine-2-carboxylic acid. The core of this strategy lies in the removal of the amino group from the pyrazine ring, a process known as deamination. This is typically accomplished via a diazotization reaction followed by reduction.

The first step is the conversion of the primary aromatic amine group (-NH₂) into a diazonium salt (-N₂⁺). This is achieved by treating the aminopyrazine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orgbyjus.com The resulting diazonium salt is often unstable and is used immediately in the next step. organic-chemistry.org

For the deamination (replacement of the diazonium group with a hydrogen atom), a reducing agent such as hypophosphorous acid (H₃PO₂) is commonly used. google.com This two-step, one-pot procedure effectively removes the amino group from the aromatic ring. While this specific transformation for 3-amino-6-chloropyrazine-2-carboxylic acid is a classic application of aromatic chemistry, the general diazotization of aminopyrazines has been documented. researchgate.net This synthetic route offers a strategic alternative for accessing the target molecule from readily available amino-substituted precursors.

Novel Synthetic Approaches

Modern synthetic chemistry is increasingly driven by the need for sustainability and efficiency. The production of pyrazine derivatives like this compound is benefiting from innovative methodologies that reduce environmental impact and improve process control.

Green Chemistry Principles in this compound Synthesis

Green chemistry, the design of chemical products and processes that minimize or eliminate hazardous substances, is a central theme in modern pharmaceutical synthesis. mdpi.com Its principles are being applied to the synthesis of pyrazine derivatives to create more sustainable and cost-effective methods. mdpi.comunibo.it One key area of improvement is the replacement of hazardous reagents. For instance, in the synthesis of 6-chloropyrazine-2-carboxamides from the corresponding acid, 2,4,6-trichlorobenzoyl chloride (TCBC) has been used as an alternative to thionyl chloride. researchgate.netits.ac.id This substitution is significant because thionyl chloride is listed under the Chemical Weapons Convention, and avoiding it contributes to a safer chemical process. researchgate.net

Another green approach involves the use of environmentally benign solvents. A study on the synthesis of pyrazinamide (B1679903) derivatives demonstrated the use of tert-amyl alcohol as a greener solvent alternative, achieving high yields in a continuous-flow system. rsc.org The application of enabling technologies like microwave irradiation also aligns with green chemistry by offering benefits such as remarkably short reaction times, high product yields, and easier purification, which collectively reduce energy and solvent consumption. mdpi.com

Table 1: Application of Green Chemistry Principles in Pyrazine Synthesis

| Green Chemistry Principle | Application in Pyrazine Synthesis | Source |

|---|---|---|

| Use of Less Hazardous Reagents | Replacing thionyl chloride with 2,4,6-trichlorobenzoyl chloride (TCBC) for amide formation. | researchgate.netits.ac.id |

| Safer Solvents and Auxiliaries | Utilizing tert-amyl alcohol as a greener solvent in biocatalytic continuous-flow synthesis. | rsc.org |

| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. | mdpi.com |

| Catalysis | Using biocatalysts (enzymes) for specific transformations, leading to higher efficiency and milder conditions. | rsc.org |

Biocatalytic Methods for Pyrazine-Derived Drug Precursors

Biocatalysis, the use of natural catalysts like enzymes, offers a highly efficient and green route for producing pharmaceutical precursors. In the context of pyrazine derivatives, enzymes are being used to create more sustainable synthetic pathways.

A notable development is the use of immobilized lipase (B570770) from Thermomyces lanuginosus (Lipozyme® TL IM) to catalyze the synthesis of pyrazinamide derivatives. rsc.org This biocatalytic method was successfully implemented in a continuous-flow system to produce a range of amides from pyrazine esters and various amines. The process is highly efficient, with one derivative achieving a 91.6% yield at a moderate temperature of 45°C in just 20 minutes. rsc.org This approach not only provides a greener and more efficient technology for developing pyrazine-derived drugs but also establishes a foundation for their rapid synthesis in the future. rsc.org

Table 2: Biocatalytic Synthesis of a Pyrazinamide Derivative

| Parameter | Value | Source |

|---|---|---|

| Enzyme | Lipozyme® TL IM (Thermomyces lanuginosus) | rsc.org |

| Reaction Type | Amidation of pyrazine ester | rsc.org |

| Solvent | tert-Amyl Alcohol | rsc.org |

| Temperature | 45 °C | rsc.org |

| Reaction Time / Flow Rate | 20 minutes | rsc.org |

| Maximum Yield Achieved | 91.6% | rsc.org |

Continuous Flow Systems in Pyrazinecarboxylic Acid Derivatization

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, is a powerful tool for process intensification and the synthesis of fine chemicals. This technology offers enhanced safety, better process control, and easier scalability compared to traditional batch methods.

The synthesis of pyrazine derivatives has been successfully adapted to continuous flow systems. A green synthesis of pyrazinamide derivatives was developed using a packed-bed reactor containing an immobilized enzyme, demonstrating the synergy between biocatalysis and flow chemistry. rsc.org This system allows for the efficient production of various derivatives with good scalability. rsc.org While detailed reports on the flow synthesis of this compound itself are emerging, the principles have been proven on closely related structures. For instance, continuous-flow approaches have been reported for the synthesis of other nitrogen-containing heterocycles like pyrazoles and indazoles, often involving hazardous intermediates like diazomethane (B1218177) derivatives, which are handled more safely in a flow environment. nih.gov These examples highlight the potential for adapting similar flow methodologies to the derivatization of pyrazinecarboxylic acids, promising safer and more efficient manufacturing routes. rsc.orgnih.gov

Industrial Scale-Up and Process Intensification

Translating a laboratory synthesis into a large-scale industrial process presents numerous challenges, including cost, safety, and yield. For this compound and its precursors, significant effort has been directed towards developing robust and scalable processes.

Scalable Processes for Key Intermediates (e.g., 2-amino-3-bromo-6-chloropyrazine)

The compound 2-amino-3-bromo-6-chloropyrazine (B112278) is a crucial intermediate in the synthesis of various pharmaceuticals, including SHP2 inhibitors for cancer therapy. biosynce.com Traditional single-step bromination of 2-amino-6-chloropyrazine (B134898) often results in low yields and multiple byproducts. biosynce.com

Table 3: Scalable Synthetic Route for 2-amino-3-bromo-6-chloropyrazine

| Step | Description | Starting Material | Key Reagent/Condition | Product | Source |

|---|---|---|---|---|---|

| 1 | Chlorination | 3-Aminopyrazine-2-carboxylic acid ester | Chlorinating agent | 3-Amino-6-chloropyrazine-2-carboxylic acid ester | google.com |

| 2 | Diazotization & Bromination | 3-Amino-6-chloropyrazine-2-carboxylic acid ester | Diazotizing and brominating agents | 3-Bromo-6-chloropyrazine-2-carboxylic acid ester | google.com |

| 3 | Ester Hydrolysis | 3-Bromo-6-chloropyrazine-2-carboxylic acid ester | Base | 3-Bromo-6-chloropyrazine-2-carboxylic acid | google.com |

Optimization of Reaction Parameters for Industrial Production

Optimizing reaction parameters is essential for maximizing efficiency and minimizing costs in industrial production. For pyrazinecarboxylic acid derivatives, this involves fine-tuning variables such as temperature, solvent, catalyst loading, and substrate ratios.

In the biocatalytic continuous-flow synthesis of pyrazinamide derivatives, parameters including the solvent, substrate ratio, temperature, and flow rate were studied in detail to achieve maximum yield. rsc.org Similarly, a patented scalable process for 2-amino-3-bromo-6-chloropyrazine specifies optimized molar ratios for key steps, such as the ratio of base to the substrate during the rearrangement reaction (1-1.5:1). google.com This level of optimization ensures that the reaction proceeds efficiently, with high conversion and minimal waste, directly contributing to the economic viability of industrial-scale production. The integration of continuous flow systems further aids in process intensification by allowing for precise control over these optimized parameters, leading to consistent product quality and higher throughput. rsc.org

Reactivity and Chemical Transformations of 6 Chloropyrazine 2 Carboxylic Acid

Derivatization Reactions

The derivatization of 6-chloropyrazine-2-carboxylic acid is a key strategy for synthesizing a wide range of functionalized pyrazine (B50134) compounds. These reactions primarily involve transformations of the carboxylic acid group into amides and esters, as well as substitution of the chlorine atom.

Amidation is a common and significant reaction of this compound, leading to the formation of various substituted pyrazinecarboxamides. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a diverse range of amines.

A general method for this synthesis involves refluxing this compound with thionyl chloride in an inert solvent like dry toluene (B28343) or benzene to produce the crude acyl chloride. nih.govmdpi.com This intermediate is then added dropwise to a solution of the desired amine in a base such as dry pyridine (B92270), at room temperature, to yield the corresponding amide. nih.govmdpi.com

A significant area of research has been the reaction of this compound with various ring-substituted anilines to generate a library of N-arylpyrazinecarboxamides. mdpi.comnih.govresearchgate.net These reactions follow the general amidation procedure, where the acid is first converted to its acyl chloride. mdpi.comnih.gov The subsequent reaction with anilines bearing different substituents (e.g., alkyl, alkoxy, halogen) allows for the systematic modification of the final product's chemical properties. mdpi.comnih.gov

For instance, a series of amides were prepared by condensing this compound chloride with anilines substituted with methyl, methoxy, bromo, and bis(trifluoromethyl) groups. nih.gov The resulting compounds were investigated for their biological activities. mdpi.comnih.govresearchgate.netbohrium.com

Table 1: Examples of Substituted Pyrazinecarboxamides Synthesized from this compound and Ring-Substituted Anilines

| Amine Reactant | Product Name |

| 3-Methylaniline | N-(3-methylphenyl)-6-chloropyrazine-2-carboxamide |

| 3-Bromoaniline | N-(3-bromophenyl)-6-chloropyrazine-2-carboxamide |

| 3,5-Bis(trifluoromethyl)aniline | N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyrazine-2-carboxamide |

| 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-6-chloropyrazine-2-carboxamide |

| 2-Methoxyaniline | N-(2-methoxyphenyl)-6-chloropyrazine-2-carboxamide |

| Data sourced from Dolezal et al. (2002). nih.govresearchgate.net |

This compound can be converted into its corresponding hydrazide, 6-chloropyrazine-2-carbohydrazide. This is typically achieved through a two-step process. First, the carboxylic acid is esterified, for example, by reacting it with an alcohol like methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) under reflux conditions. chemicaljournal.org The resulting ester, such as methyl 6-chloropyrazine-2-carboxylate, is then treated with hydrazine hydrate to yield the desired hydrazide. chemicaljournal.org These hydrazides serve as important intermediates for the synthesis of other derivatives, such as Schiff bases, by condensation with various aldehydes. chemicaljournal.orgeurjchem.com

Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions, avoiding the need to form an acyl chloride first. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as an effective coupling reagent for this purpose. researchgate.netrjpbcs.comcore.ac.uk

In a typical procedure using T3P®, the this compound, the desired amine, and a base like diisopropylethylamine (DIPEA) are suspended in a solvent such as dimethylformamide (DMF) or ethyl acetate. rjpbcs.comijsrset.com T3P® is then added dropwise to the stirred mixture, often under an inert atmosphere. rjpbcs.com The reaction generally proceeds efficiently at room temperature. rjpbcs.comijsrset.com This method has been successfully used to synthesize a variety of pyrazine-2-carboxylic acid derivatives with piperazines. rjpbcs.com

Another approach involves the use of 2,4,6-trichlorobenzoyl chloride (TCBC) as a coupling agent. researchgate.net This method proceeds through the formation of a mixed anhydride intermediate. The reaction of this compound with TCBC and triethylamine (B128534) (TEA) in tetrahydrofuran (B95107) (THF) at room temperature generates the mixed anhydride. researchgate.net Subsequent addition of an amine and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) at a slightly elevated temperature (50-55 °C) yields the desired amide. researchgate.net

Esterification is another key derivatization of this compound. The most common method is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For example, refluxing this compound with methanol and a few drops of concentrated sulfuric acid yields methyl 6-chloropyrazine-2-carboxylate. chemicaljournal.org These esters are valuable intermediates, for instance, in the synthesis of hydrazides. chemicaljournal.org

The chlorine atom on the pyrazine ring of this compound is susceptible to nucleophilic aromatic substitution (S N Ar). The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group facilitates the attack of nucleophiles on the carbon atom bearing the chlorine. uoanbar.edu.iqlibretexts.orgmasterorganicchemistry.com

Various nucleophiles can displace the chloride ion. For example, reactions with alkoxides like sodium methoxide can introduce a methoxy group. rsc.org Similarly, amines can be used to replace the chlorine atom, leading to amino-substituted pyrazine derivatives. mdpi.com For instance, the reaction of 3-chloropyrazine-2-carboxamide with substituted benzylamines, in the presence of a base like triethylamine and heating, results in the formation of 3-(benzylamino)pyrazine-2-carboxamides. mdpi.com These reactions demonstrate the utility of the chlorine atom as a leaving group for further functionalization of the pyrazine ring. rsc.orgacs.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound readily undergoes reactions typical of this functional group, most notably the formation of amides. This transformation is a cornerstone in the synthesis of many biologically active compounds.

The general approach to amide synthesis from this compound involves the initial activation of the carboxylic acid, followed by reaction with a primary or secondary amine. A common method for activation is the conversion of the carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by treatment with thionyl chloride (SOCl₂), often in an inert solvent like dry benzene, followed by refluxing. The excess thionyl chloride is subsequently removed, and the resulting crude acyl chloride is reacted with the desired aniline in the presence of a base such as pyridine. google.comresearchgate.net

An alternative method for activating the carboxylic acid for amidation utilizes 2,4,6-trichlorobenzoyl chloride (TCBC). This reagent reacts with this compound in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF) to form a mixed anhydride. This intermediate is then treated with an amine and a catalyst, for example 4-dimethylaminopyridine (DMAP), to yield the corresponding amide. researchgate.net This method avoids the use of thionyl chloride, which is a regulated chemical. researchgate.net

A variety of substituted anilines have been successfully condensed with this compound to produce a series of N-aryl amides. These reactions have yielded products with diverse substitution patterns on the aniline ring, demonstrating the versatility of this synthetic route. google.commdpi.com

Table 1: Synthesis of Amides from this compound

| Amine Reactant | Activating Agent | Base | Solvent | Product | Reference |

| Substituted Anilines | Thionyl Chloride | Pyridine | Benzene/Acetone (B3395972) | N-(substituted phenyl)-6-chloropyrazine-2-carboxamide | google.comresearchgate.net |

| p-Ethylaniline | TCBC | TEA, DMAP | THF | 6-Chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide | researchgate.net |

| Cycloheptylamine | TCBC | TEA, DMAP | THF | 6-Chloro-N-cycloheptylpyrazine-2-carboxamide | researchgate.net |

| n-Octylamine | TCBC | TEA, DMAP | THF | 6-Chloro-N-octylpyrazine-2-carboxamide | researchgate.net |

Pyrazine Ring Modifications and Functionalization

The pyrazine ring of this compound is susceptible to nucleophilic aromatic substitution, allowing for the replacement of the chlorine atom and the introduction of other functional groups. Additionally, the ring can undergo electrophilic substitution reactions such as bromination under specific conditions.

Introduction of Amino Groups

The introduction of amino groups onto the pyrazine ring can be achieved through nucleophilic aromatic substitution of a chlorine atom. A patented process describes the synthesis of 3,5-diamino-6-chloropyrazine-2-carboxylic acid methyl ester from 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester. google.com In this reaction, a stream of dry ammonia gas is bubbled through a solution of the starting material in dimethyl sulfoxide (DMSO) at an elevated temperature (65-70 °C). google.com The use of a solvent with a high dielectric constant like DMSO is noted to be advantageous for this transformation. google.com The resulting diamino-substituted pyrazine ester can then be hydrolyzed to the corresponding carboxylic acid.

This process highlights a method for introducing an amino group at the 5-position of a this compound derivative, demonstrating the feasibility of amination on this heterocyclic system.

Bromination of the Pyrazine Ring

The introduction of a bromine atom onto the pyrazine ring of a this compound derivative has been documented in a patented multi-step synthesis. The process commences with 3-aminopyrazine-2-carboxylic acid methyl ester, which first undergoes chlorination to yield 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester. mdpi.com

Subsequently, this intermediate is subjected to a diazotization reaction followed by bromination to afford 3-bromo-6-chloropyrazine-2-carboxylic acid methyl ester. The ester is then hydrolyzed under basic conditions to yield the final product, 3-bromo-6-chloropyrazine-2-carboxylic acid. mdpi.com This synthetic route provides a method for the regioselective introduction of a bromine atom at the 3-position of the this compound scaffold.

Table 2: Multi-step Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic Acid

| Starting Material | Step 1 Reagents | Intermediate 1 | Step 2 Reagents | Intermediate 2 | Step 3 Reagents | Final Product | Reference |

| 3-Aminopyrazine-2-carboxylic acid methyl ester | Chlorinating agent | 3-Amino-6-chloropyrazine-2-carboxylic acid methyl ester | Diazotizing and brominating agents | 3-Bromo-6-chloropyrazine-2-carboxylic acid methyl ester | Base (for hydrolysis) | 3-Bromo-6-chloropyrazine-2-carboxylic acid | mdpi.com |

Future Directions in 6 Chloropyrazine 2 Carboxylic Acid Research

Exploration of Novel Therapeutic Applications

The primary therapeutic avenue for 6-Chloropyrazine-2-carboxylic acid derivatives has been in the fight against tuberculosis. However, its structural features permit a broader exploration of its therapeutic potential.

Antitubercular Agents : The pyrazine (B50134) ring is a core component of Pyrazinamide (B1679903), a first-line antituberculosis drug. Research is focused on synthesizing novel amides of this compound to combat drug-resistant strains of Mycobacterium tuberculosis. For instance, molecular docking studies predict that derivatives like 6-chloro-N-octylpyrazine-2-carboxamide may exhibit significant bioactivity against M. tuberculosis. Further research aims to synthesize and evaluate a wider range of these derivatives, such as the (3,5-bis-trifluoromethylphenyl)amide of this compound, to identify compounds with enhanced efficacy. One study reported that 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition against the H37Rv strain of M. tuberculosis at a concentration of 6.25 μg/mL.

Antifungal Activity : Beyond its antimycobacterial properties, derivatives of this compound are being investigated as antifungal agents. Studies have shown that compounds like the 3-methylphenyl amides of this compound exhibit in vitro antifungal effects, although these have been described as poor in some cases. Future work will likely involve screening extensive libraries of these derivatives against a panel of pathogenic fungi to identify lead compounds for further development.

Antimalarial and Other Therapeutic Areas : The structural motif of this compound makes it a valuable precursor for more complex heterocyclic systems. It is considered an important building block for synthesizing the triazolopyrazine core, which is under investigation for the development of new antimalarial drugs. The broader class of pyrazine derivatives has shown a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects, suggesting that derivatives of this compound could be explored for these indications as well.

**Table 1: Inv

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloropyrazine-2-carboxylic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized via chlorination of pyrazine precursors. For derivatives like carboxamides, the carboxylic acid is first converted to an acyl chloride using reagents like oxalyl chloride or 2,4,6-trichlorobenzoyl chloride (to circumvent restrictions on thionyl chloride). The acyl chloride intermediate is then reacted with amines or substituted anilines under inert conditions (e.g., CH₂Cl₂ with Et₃N as a base). Purification often involves silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation requires multimodal analysis:

- 1H/13C NMR : To identify proton environments and carbon frameworks.

- FTIR : To detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.

Consistency across these methods ensures purity and correct stereochemistry .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or degradation. Regularly monitor purity via HPLC or TLC, especially after prolonged storage. Desiccants like silica gel are recommended to mitigate moisture absorption .

Advanced Research Questions

Q. How can molecular docking guide the design of 6-Chloropyrazine-2-carboxamide derivatives for anti-tubercular applications?

- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) predict binding affinities to Mycobacterium tuberculosis targets like enoyl-ACP reductase. Hydrophobic substituents (e.g., octyl chains) enhance interactions with enzyme pockets. Validate predictions with in vitro whole-cell assays against H37Rv strains and compare IC₅₀ values with control drugs like isoniazid .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., chloroplast vs. algal models). Triangulate data using:

- In vitro enzyme inhibition assays (e.g., oxygen evolution rate in spinach chloroplasts).

- Whole-cell antialgal tests (e.g., Chlore vulgaris chlorophyll reduction).

- Statistical meta-analysis to identify outliers and adjust for variables like solvent effects or cell permeability .

Q. How do crystallographic studies inform the solid-state behavior of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals polymorphism and hydrogen-bonding networks. For example, slow diffusion of ether into chloroform solutions can yield a monoclinic polymorph, while ethanol evaporation produces a triclinic form. Solution-phase NMR (e.g., NOESY) and ESI-MS assess aggregation states, correlating solid-state packing with solubility .

Q. What synthetic modifications improve the herbicidal activity of 6-Chloropyrazine-2-carboxamides?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., 3-iodo-4-methylphenyl) to enhance photosynthesis inhibition. Lipophilicity (logP) optimization via substituents like tert-butyl groups improves membrane penetration. Validate using spinach chloroplast oxygen evolution assays and dose-response curves .

Data Analysis & Optimization

Q. How can structure-activity relationship (SAR) studies optimize derivative design?

- Methodological Answer :

Library synthesis : Generate derivatives with systematic substituent variations (e.g., alkyl chains, halogens).

Biological screening : Test against target organisms (e.g., Mycobacterium tuberculosis, Chlorella vulgaris).

QSAR modeling : Use computational tools (e.g., CoMFA) to correlate structural features (logP, steric bulk) with activity. Adjust synthetic routes based on regression coefficients .

Q. What methods validate the purity of this compound during large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。